

Application Note: Quantification of 4-Hexylaniline using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: 4-Hexylaniline

Cat. No.: B1328933

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Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **4-Hexylaniline**. The described protocol is suitable for the determination of **4-Hexylaniline** in various sample matrices, providing a valuable tool for quality control, impurity profiling, and pharmacokinetic studies in the pharmaceutical and chemical industries. The method utilizes a C18 column with a simple isocratic mobile phase and UV detection, ensuring high sensitivity, specificity, and throughput.

Introduction

4-Hexylaniline is an aromatic amine that serves as a key intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and polymers. Accurate quantification of **4-Hexylaniline** is crucial for monitoring reaction kinetics, ensuring product quality, and assessing its potential environmental and biological impact. This document provides a comprehensive protocol for the HPLC-based quantification of **4-Hexylaniline**, designed for ease of use and reproducibility in a laboratory setting.

Physicochemical Properties of 4-Hexylaniline

Property	Value	Reference
Chemical Formula	C ₁₂ H ₁₉ N	[1][2]
Molecular Weight	177.29 g/mol	[1][2]
Boiling Point	279-285 °C	[1]
Density	0.919 g/mL at 25 °C	[1]
Solubility	Insoluble in water; Soluble in organic solvents like methanol and ethanol.	[1]
Appearance	Colorless to light yellow liquid	[3]

Experimental Protocol

Materials and Reagents

- **4-Hexylaniline** reference standard (≥98% purity)
- HPLC grade methanol
- HPLC grade acetonitrile
- Deionized water (18.2 MΩ·cm)
- 0.45 µm syringe filters

Instrumentation

- HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
- A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Analytical balance
- Volumetric flasks and pipettes

- Ultrasonic bath

Preparation of Standard Solutions

- Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of **4-Hexylaniline** reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general procedure for a solid sample is provided below:

- Accurately weigh a known amount of the sample containing **4-Hexylaniline**.
- Transfer the sample to a volumetric flask.
- Add a suitable volume of methanol to dissolve the **4-Hexylaniline**.
- Sonicate the mixture for 15 minutes to ensure complete extraction.
- Dilute to the mark with methanol and mix thoroughly.
- Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
- If necessary, further dilute the filtered sample with the mobile phase to bring the concentration of **4-Hexylaniline** within the calibration range.

HPLC Conditions

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	Methanol:Water (80:20, v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection Wavelength	254 nm*
Run Time	10 minutes

*The optimal wavelength should be determined by scanning the UV spectrum of a **4-Hexylaniline** standard. In the absence of this data, 254 nm is a common starting point for aromatic compounds.

Data Analysis

- Inject the standard solutions in increasing order of concentration, followed by the sample solutions.
- Construct a calibration curve by plotting the peak area of **4-Hexylaniline** against the corresponding concentration of the standard solutions.
- Perform a linear regression analysis on the calibration curve to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (r^2).
- Quantify the amount of **4-Hexylaniline** in the sample solutions by interpolating their peak areas on the calibration curve.

Quantitative Data Summary (Example)

The following tables present example data for a typical method validation of the HPLC analysis of **4-Hexylaniline**.

Table 1: Linearity Data

Concentration (µg/mL)	Peak Area (mAU*s)
1	15,234
5	76,170
10	151,980
25	380,500
50	759,800
100	1,521,000
Linear Regression	$y = 15200x + 350$
Correlation Coefficient (r^2)	0.9998

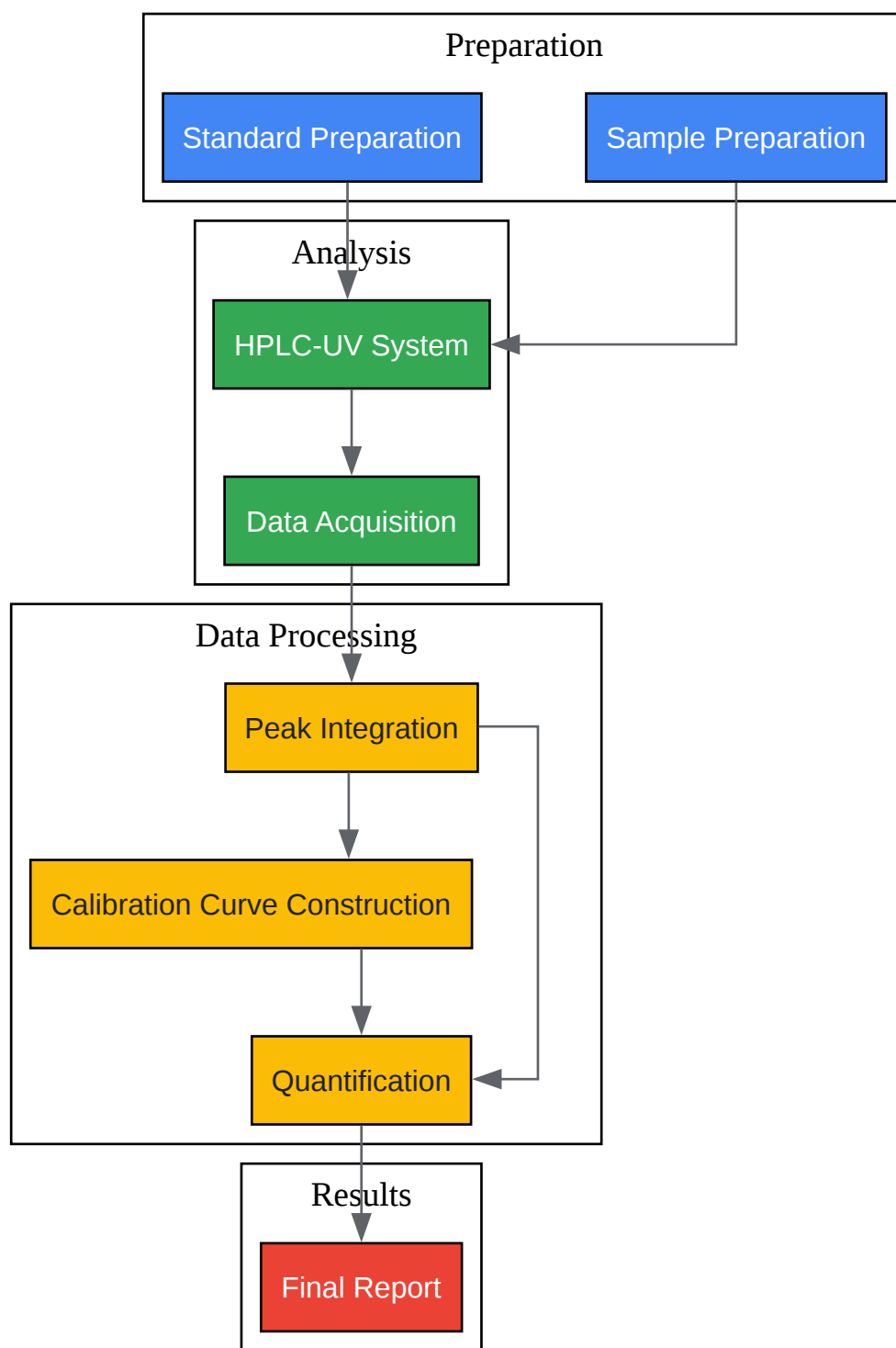
Table 2: Precision Data (n=6)

Concentration (µg/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)
10	1.2	1.8
50	0.8	1.3
100	0.5	0.9

Table 3: Accuracy (Spike and Recovery) Data

Spiked Level	Amount Spiked (µg/mL)	Amount Found (µg/mL)	Recovery (%)
Low	20	19.8	99.0
Medium	50	50.5	101.0
High	80	79.2	99.0

Experimental Workflow Diagram



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Caption: Workflow for the HPLC quantification of **4-Hexylaniline**.

Conclusion

The described RP-HPLC method provides a straightforward and effective approach for the quantitative determination of **4-Hexylaniline**. The protocol is detailed to allow for easy implementation in a quality control or research laboratory. The method is expected to demonstrate excellent linearity, precision, and accuracy, making it a reliable tool for the analysis of **4-Hexylaniline** in various sample types.

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References

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